molecular formula C11H14N4O4S B100373 5'-Deoxy-5'-methylthioinosine CAS No. 17298-58-7

5'-Deoxy-5'-methylthioinosine

Cat. No. B100373
CAS RN: 17298-58-7
M. Wt: 298.32 g/mol
InChI Key: GXYLOXCSJFJFKA-IOSLPCCCSA-N
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Description

5’-Deoxy-5’-methylthioinosine, also known as 5’-Deoxy-5’-methylthioadenosine or MTA, is a sulfur nucleoside that is ubiquitously distributed in nature . It is a naturally occurring co-product of polyamine biosynthesis and acts as an endogenous substrate of methylthioadenosine phosphorylase (MTAP) .

Scientific Research Applications

Metabolism in Cancer Cells

5'-Deoxy-5'-methylthioinosine plays a role in the methionine recycling process, particularly in cancer metabolism. In human colon carcinoma cells, it's involved in converting to methionine, an essential amino acid. This conversion has been observed to differ among sublines of carcinoma cells, indicating its role in diverse cellular metabolic pathways (Ghoda et al., 1984).

Methionine Synthesis in Leukemic Cells

Leukemic cells, such as HL-60 promyelocytic leukemia and CCRF-CEM T-cell leukemia, utilize 5'-Deoxy-5'-methylthioinosine for methionine synthesis. This nucleoside serves as a source of methionine, being metabolized into 5-methylthioribose-1-phosphate, a precursor in the methionine synthesis pathway (Savarese et al., 1983).

Role in Trypanocidal Activity

5'-Deoxy-5'-methylthioinosine analogs have demonstrated trypanocidal activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. These analogs interfere with the methionine synthesis pathway in trypanosomes, indicating potential for developing novel chemotherapy for trypanosomiasis (Bacchi et al., 1991).

Antimalarial Drug Design

In the context of antimalarial drug design, the metabolization of 5'-Deoxy-5'-methylthioinosine in Plasmodium falciparum, a malaria-causing parasite, is critical. The enzyme MTA phosphorylase in P. falciparum catalyzes this process, making it a target for potential antimalarial drugs (Sufrin et al., 1995).

Influence on S-Adenosyl Methionine Metabolism

5'-Deoxy-5'-methylthioinosine affects the metabolism of S-adenosyl methionine (SAMe) in transformed rat cells. It induces changes in DNA methylation rates and alters intracellular levels of SAMe and S-adenosyl homocysteine, impacting various biological processes (Dante et al., 1983).

Antiproliferative Effects in Cancer Cells

Novel fluorinated analogues of 5'-Deoxy-5'-methylthioinosine exhibit antiproliferative effects in leukemia cell lines. This indicates the potential therapeutic application of these analogues in cancer treatment (Sufrin et al., 1989).

properties

IUPAC Name

9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-20-2-5-7(16)8(17)11(19-5)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYLOXCSJFJFKA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938256
Record name 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Deoxy-5'-methylthioinosine

CAS RN

17298-58-7
Record name 5'-Methylthioinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Deoxy-5'-methylthioinosine
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Citations

For This Compound
41
Citations
TM Savarese, LY Ghoda, DL Dexter, RE Parks Jr - Cancer research, 1983 - AACR
… 5′-Deoxy-5′-methylthioadenosine and 5′-deoxy-5′-methylthioinosine, which are … -5′-methylthioadenosine phosphorylase, convert 5′-deoxy-5′-methylthioinosine (but not 5′-…
Number of citations: 32 aacrjournals.org
LY Ghoda, TM Savarese, DL Dexter, RE Parks Jr… - Journal of Biological …, 1984 - Elsevier
… We report that one subline of a heterogeneous human colon carcinoma, DLD-1 Clone D, only forms methylthioribose-1-P from methylthioadenosine or 5’deoxy-5‘-methylthioinosine (…
Number of citations: 36 www.sciencedirect.com
F Della Ragione, A Oliva, V Gragnaniello… - … of Chromatography A, 1988 - Elsevier
… absence of UV-absorbing material and of radioactivity at the retention time of MTA and the appearance of a new radioactive peak with the elution time of 5’-deoxy-5’-methylthioinosine …
Number of citations: 10 www.sciencedirect.com
J Baddiley - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Similarly, they showed that synthetic 2' : 3'-isopropylidene 5'-deoxy5'-methylthioinosine picrate was identical with the picrate of the corresponding substance obtained from " …
Number of citations: 31 pubs.rsc.org
DA Carson, EH Willis, N Kamatani - Biochemical and biophysical research …, 1983 - Elsevier
Viable human and murine lymphoblasts, and normal human tissue extracts, converted the thioether nucleosides 5′-methylthioadenosine (MeSAdo) and 5′-methylthioinosine (MeSIno…
Number of citations: 48 www.sciencedirect.com
WM Hammargren, DR Luffer, KH Schram… - Nucleosides & …, 1992 - Taylor & Francis
… However, these cells can use 5'- deoxy-5'-methylthioinosine (MTI; 2), the deaminated form of MTA, to generate methionine; cleavage of the glycosidic bond of MTI by purine nucleoside …
Number of citations: 7 www.tandfonline.com
SR Ave - academia.edu
… We report that one subline of a heterogeneous human colon carcinoma, DLD-1 Clone D, only forms methylthioribose-1-P from methylthioadenosine or 5’deoxy-5‘-methylthioinosine (…
Number of citations: 2 www.academia.edu
L Christa, J Kersual, JL Pérignon, PH Cartier - … Metabolism in Man V: Part B …, 1986 - Springer
… 5'-deoxy-5'-methylthioinosine was synthesized from MTA by nitrous acid deamination (3). … Conversion of 5'-deoxy5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to …
Number of citations: 4 link.springer.com
LY Ghoda, TM Savarese, CH Northup… - Molecular and …, 1988 - Elsevier
… 5'-Deoxy-5'-methylthioinosine was synthesized from MeSAdo by nitrous acid deamination and purified by reversed-phase high performance liquid chromatography (HPLC) as …
Number of citations: 50 www.sciencedirect.com
MH Chen, YX Wu, B Dong, XY Fan, LY Yu… - Zhongguo Zhong yao …, 2015 - europepmc.org
Eleven compounds were isolated from the culture of Streptomyces sp. CPCC 202950 by a combination of various chromatographic techniques including column chromatography over …
Number of citations: 4 europepmc.org

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